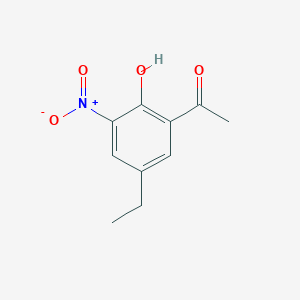

5'-Ethyl-2'-hydroxy-3'-nitroacetophenone

Overview

Description

5’-Ethyl-2’-hydroxy-3’-nitroacetophenone is an aromatic compound with the molecular formula C10H11NO4 It is characterized by the presence of an ethyl group, a hydroxyl group, and a nitro group attached to an acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Ethyl-2’-hydroxy-3’-nitroacetophenone typically involves the nitration of 5’-ethyl-2’-hydroxyacetophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of 5’-Ethyl-2’-hydroxy-3’-nitroacetophenone follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5’-Ethyl-2’-hydroxy-3’-nitroacetophenone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation: The ethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Reduction: 5’-Ethyl-2’-hydroxy-3’-aminoacetophenone.

Substitution: Various alkylated or acylated derivatives.

Oxidation: 5’-Carboxy-2’-hydroxy-3’-nitroacetophenone.

Scientific Research Applications

5’-Ethyl-2’-hydroxy-3’-nitroacetophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5’-Ethyl-2’-hydroxy-3’-nitroacetophenone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

5’-Fluoro-2’-hydroxy-3’-nitroacetophenone: Similar structure but with a fluorine atom instead of an ethyl group.

5’-Chloro-2’-hydroxy-3’-nitroacetophenone: Contains a chlorine atom instead of an ethyl group.

Uniqueness

5’-Ethyl-2’-hydroxy-3’-nitroacetophenone is unique due to the presence of the ethyl group, which imparts distinct chemical and physical properties compared to its fluorine and chlorine analogs.

Biological Activity

5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (C10H11NO4) is an aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of an ethyl group, a hydroxyl group, and a nitro group attached to an acetophenone core. The molecular weight of this compound is approximately 209.20 g/mol. The synthesis typically involves the nitration of 5’-ethyl-2’-hydroxyacetophenone using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to ensure selectivity in the introduction of the nitro group .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by BenchChem reported its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that it may play a role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its structural components:

- Nitro Group : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

- Hydroxyl Group : This group enhances the compound's binding affinity to target molecules through hydrogen bonding, which may increase the specificity and efficacy of its biological activity .

Study on Antimicrobial Activity

A recent study published in the Journal of Organic Chemistry evaluated the antimicrobial properties of various nitroacetophenone derivatives, including this compound. The study highlighted its effectiveness against resistant strains of bacteria, showcasing its potential as a lead compound for drug development .

In Vivo Anti-inflammatory Research

Another significant study explored the anti-inflammatory effects of this compound in animal models. Mice treated with this compound showed reduced paw edema and lower levels of inflammatory markers compared to control groups. These findings support its potential application in treating conditions such as arthritis and other inflammatory disorders .

Properties

IUPAC Name |

1-(5-ethyl-2-hydroxy-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-3-7-4-8(6(2)12)10(13)9(5-7)11(14)15/h4-5,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSNNEAZJXNKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374524 | |

| Record name | 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71002-71-6 | |

| Record name | 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71002-71-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.